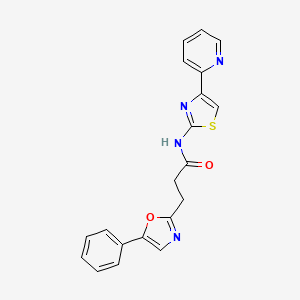

3-(5-phenyloxazol-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide

説明

BenchChem offers high-quality 3-(5-phenyloxazol-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-phenyloxazol-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C20H16N4O2S |

|---|---|

分子量 |

376.4 g/mol |

IUPAC名 |

3-(5-phenyl-1,3-oxazol-2-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide |

InChI |

InChI=1S/C20H16N4O2S/c25-18(24-20-23-16(13-27-20)15-8-4-5-11-21-15)9-10-19-22-12-17(26-19)14-6-2-1-3-7-14/h1-8,11-13H,9-10H2,(H,23,24,25) |

InChIキー |

QHLWAQGEFKLBRT-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |

製品の起源 |

United States |

生物活性

The compound 3-(5-phenyloxazol-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 305.36 g/mol. The structure features a phenyl oxazole and a pyridine-thiazole moiety, which are known for their roles in various biological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, particularly those associated with acute myeloid leukemia (AML). It induces cell cycle arrest and apoptosis, primarily affecting cells expressing FLT3 mutations .

- Modulation of Signaling Pathways : It appears to influence key signaling pathways involved in cell survival and proliferation. Specifically, it inhibits the phosphorylation of proteins such as STAT5 and ERK, which are critical in cancer cell signaling .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins. This effect is particularly pronounced in FLT3-ITD AML models .

Biological Activity Summary

The following table summarizes the biological activities reported for 3-(5-phenyloxazol-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide:

Case Studies

- Acute Myeloid Leukemia (AML) : In a study involving AML cell lines, treatment with the compound resulted in significant tumor growth inhibition and apoptosis induction. The study highlighted its selective toxicity towards FLT3-mutated cells compared to wild-type cells, suggesting potential for targeted therapy .

- Xenograft Models : In vivo studies using xenograft models demonstrated that administration of the compound led to a reduction in tumor size by approximately 67%, indicating its efficacy as an anti-cancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。